3-(Benzyloxy)-5-methylphenylboronic acid

Overview

Description

The compound “3-(Benzyloxy)-5-methylphenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Molecular Structure Analysis

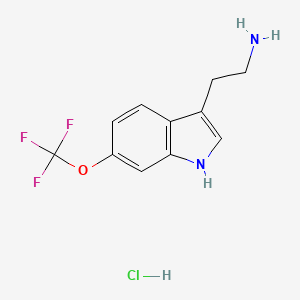

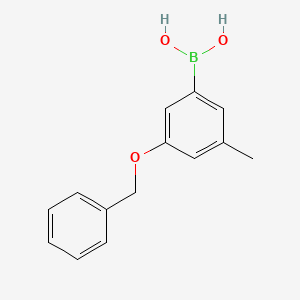

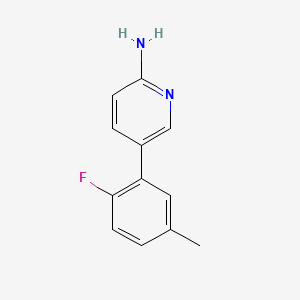

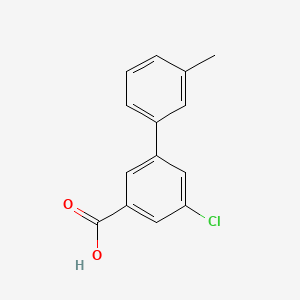

The molecular structure of “3-(Benzyloxy)-5-methylphenylboronic acid” would likely involve a phenyl ring (a cyclic group of carbon atoms) with a benzyloxy group (benzyl-O-) and a methyl group (CH3) attached at the 3rd and 5th positions respectively, and a boronic acid group attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are known to undergo several types of chemical reactions, including condensation with amines or alcohols, oxidation, and reduction . They are also used in Suzuki reactions, a type of cross-coupling reaction .Physical And Chemical Properties Analysis

While specific properties for “3-(Benzyloxy)-5-methylphenylboronic acid” are not available, boronic acids in general are typically solid at room temperature, and many are soluble in organic solvents .Scientific Research Applications

- 3-(Benzyloxy)-5-methylphenylboronic acid is a valuable reagent in organic synthesis. It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This method allows the construction of complex organic molecules, including pharmaceutical intermediates and natural products .

- Researchers have explored boronic acids as fluorescent probes due to their reversible binding to cis-diols. 3-(Benzyloxy)-5-methylphenylboronic acid can serve as a building block for designing fluorescent sensors to detect sugars, nucleotides, and other analytes. These sensors find applications in environmental monitoring, bioimaging, and disease diagnosis .

- Recent studies have investigated the antimicrobial effects of boronic acids. While specific research on 3-(benzyloxy)-5-methylphenylboronic acid is limited, related compounds have shown promise as antibacterial and antifungal agents. Further exploration could reveal its potential in combating microbial infections .

- Boronic acids contribute to the development of functional materials. Researchers have synthesized boron-containing polymers using boronic acids as monomers. These materials exhibit unique properties, such as stimuli-responsive behavior, making them suitable for drug delivery, sensors, and smart coatings .

- Hydrogels based on boronic acids have attracted attention for their responsiveness to changes in pH and glucose concentration. By incorporating 3-(benzyloxy)-5-methylphenylboronic acid into hydrogel networks, researchers aim to create smart materials for controlled drug release and tissue engineering .

- BNCT is a cancer treatment that utilizes boron compounds. While 3-(benzyloxy)-5-methylphenylboronic acid itself is not directly used in BNCT, its boron-containing derivatives could potentially enhance tumor-specific delivery of boron atoms. These atoms capture thermal neutrons, leading to localized radiation damage in cancer cells .

Organic Synthesis and Suzuki-Miyaura Coupling

Fluorescent Probes and Sensors

Antibacterial and Antifungal Properties

Materials Science and Boron-Containing Polymers

Boronic Acid-Based Hydrogels

Boron Neutron Capture Therapy (BNCT)

Mechanism of Action

Target of Action

A related compound, 3-phenylpropionic acid (3-ppa), has been shown to interact with theFoxo3/NAD+ signaling pathway . This pathway plays a crucial role in skeletal muscle growth and development .

Mode of Action

It’s worth noting that 3-ppa, a similar compound, has been shown to inhibit protein degradation and promote protein acetylation in skeletal muscle myotubes . Moreover, 3-PPA may inhibit Foxo3 activity by directly binding .

Biochemical Pathways

3-ppa, a related compound, has been shown to reduce nad+ synthesis, subsequently suppressing the tricarboxylic acid cycle and the mrna expression of sirt1/3 . This leads to the promotion of the acetylation of total protein and Foxo3 .

Result of Action

3-ppa, a related compound, has been shown to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro .

Action Environment

It’s worth noting that environmental factors can significantly influence the biosynthesis and yield of essential oils, which are complex mixtures of terpenoids and phenylpropanoids .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-methyl-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGZZCFVEWEVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681892 | |

| Record name | [3-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)-5-methylphenyl)boronic acid | |

CAS RN |

1256355-61-9 | |

| Record name | B-[3-Methyl-5-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)

![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)